2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine
Overview
Description
M-MPEP: It is a potent and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGlu5) . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M-MPEP typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylacetylene and 2-bromo-6-methylpyridine.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 3-methoxyphenylacetylene is coupled with 2-bromo-6-methylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the final product, M-MPEP, in high purity.
Industrial Production Methods: While the laboratory-scale synthesis of M-MPEP is well-documented, industrial production methods would likely involve optimization of the reaction conditions to improve yield and scalability. This may include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: M-MPEP can undergo various chemical reactions, including:
Oxidation: M-MPEP can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in M-MPEP.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
M-MPEP has a wide range of scientific research applications, including but not limited to:
Pharmacology: It serves as a tool compound to investigate the pharmacological effects of mGlu5 receptor antagonism and to develop potential therapeutic agents targeting this receptor.
Drug Development: M-MPEP is used in drug development programs aimed at discovering new treatments for neurodegenerative diseases and psychiatric disorders.
Biochemistry: Researchers use M-MPEP to study the biochemical pathways and molecular mechanisms involving mGlu5 receptors.
Mechanism of Action
M-MPEP exerts its effects by selectively binding to and antagonizing the metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system . By inhibiting mGlu5 receptor activity, M-MPEP can modulate various signaling pathways, leading to its observed pharmacological effects. The compound’s mechanism of action involves blocking the receptor’s ability to respond to its natural ligand, glutamate, thereby reducing excitatory neurotransmission.
Comparison with Similar Compounds
M-MPEP is part of a class of compounds known as metabotropic glutamate receptor antagonists. Similar compounds include:
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another selective mGlu5 receptor antagonist with a similar structure and pharmacological profile.
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A highly selective mGlu5 receptor antagonist with potent in vivo activity.
Uniqueness of M-MPEP: M-MPEP is unique due to its high selectivity for the mGlu5 receptor and its ability to cross the blood-brain barrier, making it an excellent tool for studying central nervous system disorders. Its structural modifications, such as the methoxy group on the phenyl ring, contribute to its distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine |
InChI |
InChI=1S/C15H13NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-8,11H,1-2H3 |
InChI Key |
STDHINPODVHROK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methoxy-MPEP; MMPEP; M MPEP; M-MPEP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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